1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-(Benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring, with a benzenesulfonyl group attached to the nitrogen atom of the piperidine. The spiro architecture creates a rigid three-dimensional structure, which is advantageous for selective interactions with biological targets, particularly sigma receptors (σ1R and σ2R) .
Properties
IUPAC Name |
1'-(benzenesulfonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17-15-9-4-5-10-16(15)18(23-17)11-6-12-19(13-18)24(21,22)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJWXLHBPZRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine (Ph₃P) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
1’-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic core provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Spirocyclic Rigidity vs. Flexibility
- The spirobenzofuran-piperidine core in this compound enforces conformational rigidity, which is critical for high-affinity σ1R binding . Non-spiro analogs like N-[1-oxo-3-phenyl-2-propenyl]-piperidine exhibit flexibility, reducing target specificity .
Substituent Effects
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound likely stabilizes the piperidine nitrogen’s positive charge, enhancing interactions with σ1R’s Glu172 residue . This contrasts with electron-donating groups (e.g., methoxy in 1'-benzyl-3-methoxy analogs), which improve hydrophobic packing .
- Fluorinated Side Chains : Compounds like (S)-[18F]fluspidine leverage fluorine for improved pharmacokinetics (e.g., BBB penetration), a feature absent in the sulfonyl-containing target compound .
Pharmacological and Pharmacokinetic Insights
Receptor Affinity and Selectivity
- The 1'-benzyl-3-methoxy derivative shows the highest σ1R affinity (Ki = 2.1 nM) due to optimal hydrophobic and electronic complementarity . The target compound’s benzenesulfonyl group may reduce σ1R selectivity by introducing steric bulk or polar interactions incompatible with the receptor’s hydrophobic cavity .
- σ1R vs. σ2R Selectivity : Spirocyclic piperidines with benzyl or fluorinated groups (e.g., [18F]fluspidine) exhibit σ1R selectivity, while bulkier groups (e.g., indolylbutyl in MT8) reduce specificity .
Metabolic Stability
Q & A
Q. What are the optimized synthetic routes for 1'-(benzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Spirocyclization : Formation of the spiro core via lithiation of a benzofuran precursor followed by reaction with piperidone derivatives (e.g., 1-methyl-4-piperidone) under anhydrous conditions .
Functionalization : Benzenesulfonyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., using benzenesulfonyl chloride in the presence of a base like triethylamine).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
Q. Key Factors :
- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Solvent Choice : Dichloromethane or THF minimizes by-products during cyclization .
- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate spirocyclization but require strict moisture control.
Q. Yield Optimization :
| Step | Yield Range | Critical Parameter |
|---|---|---|
| Spirocyclization | 40–60% | Reaction time (8–12 hrs) |
| Sulfonylation | 70–85% | Stoichiometry (1.2 eq benzenesulfonyl chloride) |
Q. How is the structural integrity of this compound validated, and what spectroscopic markers are definitive?
Methodological Answer:
- NMR :
- MS : Molecular ion peak [M+H]⁺ at m/z 385.1 (calculated for C₁₉H₁₇NO₄S) with fragmentation patterns confirming sulfonyl group loss (-156 Da) .
- IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
Validation : Cross-referencing with X-ray crystallography (if available) or computational DFT studies to confirm spiro geometry .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Cellular Toxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low cytotoxicity) .
- Enzyme Inhibition : Screening against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ values compared to control inhibitors) .
- Antimicrobial Activity : Broth microdilution against S. aureus (MIC) and C. albicans (IC₅₀) .
Q. Data Interpretation :
- False Positives : Rule out aggregation artifacts using detergent (e.g., 0.01% Tween-20) .
- Dose-Response : Use Hill slopes to assess cooperativity in binding.
Advanced Research Questions
Q. How do steric and electronic effects of the benzenesulfonyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky sulfonyl group restricts access to the piperidine nitrogen, reducing nucleophilicity. This necessitates stronger bases (e.g., NaH) for alkylation .
- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the benzofuran ring, slowing electrophilic substitution. Meta-directing effects guide functionalization to specific positions .
Q. Case Study :
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antioxidant) be resolved?
Methodological Answer: Hypothesis Testing :
Assay-Specific Artifacts : Compare results across multiple assays (e.g., DPPH for antioxidants vs. agar diffusion for antimicrobials) .
Redox Interference : The sulfonyl group may generate reactive oxygen species (ROS) in certain assays, confounding antioxidant readings. Use ESR to quantify ROS directly .
Structural Analogues : Compare with des-sulfonyl derivatives to isolate the sulfonyl group’s role.
Q. Data Reconciliation :
| Assay | Observed Activity | Adjusted Interpretation |
|---|---|---|
| DPPH | IC₅₀ = 20 µM | ROS scavenging (true antioxidant) |
| Agar Diffusion | MIC = 100 µM | Indirect ROS-mediated toxicity |
Q. What computational strategies predict binding modes to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
Docking : Use AutoDock Vina with receptor structures (PDB: 6WGT for 5-HT₂A). The spiro core aligns with the ligand’s aromatic pocket, while sulfonyl groups form H-bonds with Ser159 .
MD Simulations : 100-ns simulations in CHARMM36m reveal stable binding but slow dissociation kinetics (koff = 0.01 s⁻¹), suggesting long residence time .
QSAR : Hammett σ values for substituents on the benzene ring correlate with binding affinity (R² = 0.89) .
Validation : Synthesize top QSAR-predicted analogues and validate via radioligand displacement assays .
Q. How can reaction by-products (e.g., des-sulfonated derivatives) be minimized during scale-up?
Methodological Answer:
-
Process Controls :
- Low Temperature : Maintain ≤5°C during sulfonylation to prevent SN1 pathways.
- Exclusion of Water : Use molecular sieves (3Å) in solvent to inhibit hydrolysis .
-
By-Product Analysis :
By-Product Source Mitigation Des-sulfonated Hydrolysis Anhydrous conditions Di-substituted Excess reagent Stoichiometric control (1.1 eq)
Case Study : Pilot-scale synthesis (10 g) achieved 78% yield with ≤2% impurities via in-line FTIR monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
